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Abstract
Indanidine, also known as Sgd 101/75, is a potent and selective α1-adrenoceptor agonist that

emerged from the research laboratories of Glaxo in the early 1980s. This technical guide

provides a comprehensive overview of the discovery, development, and pharmacological

characterization of Indanidine. While it did not proceed to clinical use, its role as a pivotal

pharmacological tool was instrumental in the early differentiation of α-adrenoceptor subtypes,

contributing significantly to our understanding of adrenergic signaling. This document details its

mechanism of action, key experimental findings, and the signaling pathways it modulates,

presenting quantitative data in structured tables and experimental methodologies for key

studies.

Discovery and Historical Context
The development of Indanidine (Sgd 101/75) is intrinsically linked to the broader scientific

endeavor to understand the heterogeneity of adrenergic receptors. In the late 1970s and early

1980s, the subclassification of α-adrenoceptors into α1 and α2 subtypes was an established

concept. However, evidence began to accumulate suggesting further diversity within the α1-

adrenoceptor population.

Researchers at Glaxo Research Laboratories were actively involved in the characterization of

novel adrenergic agents. Indanidine, with its full chemical name N-(4,5-dihydro-1H-imidazol-2-
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yl)-2-methyl-2H-indazol-4-amine, was synthesized during this period. While the specific initial

therapeutic target for its development program is not extensively documented in publicly

available literature, its pharmacological profile quickly revealed its utility as a research tool.

The seminal work by Coates, Weetman, and their colleagues in the early 1980s established

Indanidine as a potent α1-adrenoceptor agonist.[1][2] Crucially, they observed that the effects

of Indanidine in certain tissues, particularly the rat anococcygeus muscle, showed a differential

sensitivity to the irreversible antagonist phenoxybenzamine when compared to the endogenous

agonist noradrenaline.[1] This finding was a cornerstone in the proposal of a new subtype of

α1-adrenoceptor, which they designated as the α1s-adrenoceptor.[3] Although the α1s

classification is not part of the modern nomenclature of α1A, α1B, and α1D subtypes, the

research spurred by Indanidine was critical in advancing the understanding that the α1-

adrenoceptor family was not a single entity.

Following this initial wave of research, Indanidine appears to have remained a valuable, albeit

specialized, pharmacological tool for studying α1-adrenoceptor function in preclinical models.

There is no evidence in the available literature to suggest that Indanidine (Sgd 101/75) was

ever advanced into human clinical trials. Its significance, therefore, lies in its historical

contribution to receptor pharmacology rather than as a therapeutic agent.

Chemical and Physical Properties
Property Value Source

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-

yl)-2-methyl-2H-indazol-4-

amine

PubChem

Synonym Sgd 101/75, Indanidinum PubChem

CAS Number 85392-79-6 CAS

Molecular Formula C11H13N5 PubChem

Molecular Weight 215.25 g/mol PubChem

Appearance Hydrochloride salt is a solid Inferred from literature
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Indanidine is a selective α1-adrenoceptor agonist. It acts as a partial agonist at vascular α1-

adrenoceptors, leading to vasoconstriction, and as a full agonist at α1-adrenoceptors in other

tissues such as the rat anococcygeus muscle.[3]

The α1-adrenoceptors are G-protein coupled receptors (GPCRs) of the Gq subtype. The

binding of an agonist like Indanidine initiates a conformational change in the receptor, leading

to the activation of the Gq protein. This, in turn, activates the enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two

secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum,

triggering the release of stored intracellular calcium (Ca2+). The increased cytosolic Ca2+

concentration, along with DAG, activates protein kinase C (PKC). The elevated intracellular

Ca2+ also leads to the activation of calmodulin, which in turn activates myosin light-chain

kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle

contraction.

Signaling Pathway Diagram
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Caption: Alpha-1 adrenergic receptor signaling pathway activated by Indanidine.
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Quantitative Pharmacological Data
The following table summarizes key quantitative data from the early pharmacological studies of

Indanidine (Sgd 101/75).

Parameter Value Species/Tissue Reference

pA2 (vs. Clonidine) 6.12 Rat vas deferens

Intrinsic Activity (vs.

Noradrenaline)
0.50 Rabbit anococcygeus

EC50 Ratio (Sgd

101/75 /

Noradrenaline)

~14.5 Rabbit anococcygeus

KA 1.5 ± 0.6 x 10⁻⁵ M Rat anococcygeus

Analysis of putative

alpha-1s adrenoceptor

agonism by Sgd

101/75 in the rat

anococcygeus muscle

pKB (Schild analysis

vs. Prazosin)
9.24 ± 0.21 Rat anococcygeus

Analysis of putative

alpha-1s adrenoceptor

agonism by Sgd

101/75 in the rat

anococcygeus muscle

Experimental Protocols
Synthesis of Indanidine (Proposed)
A definitive, published step-by-step synthesis for Indanidine is not readily available. However,

based on the synthesis of structurally related compounds, a plausible synthetic route can be

proposed. This would likely involve a multi-step process:

Synthesis of a 2-methyl-4-nitro-2H-indazole intermediate: This could be achieved through the

methylation of a commercially available 4-nitroindazole or a more complex cyclization

reaction from a suitably substituted phenylhydrazine derivative.
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Reduction of the nitro group: The nitro group at the 4-position would then be reduced to an

amino group, yielding 2-methyl-2H-indazol-4-amine.

Guanidinylation to form the amino-imidazoline ring: The final step would involve the reaction

of the 4-aminoindazole with a reagent that introduces the 4,5-dihydro-1H-imidazol-2-yl

group. This is often achieved by reacting the amine with a 2-chloro-4,5-dihydro-1H-imidazole

derivative or through a multi-step process involving a cyanamide intermediate followed by

cyclization with ethylenediamine.

Experimental Workflow for Synthesis (Proposed)

Substituted
Phenylhydrazine Cyclization 2-Methyl-4-nitro-2H-indazole Reduction

(e.g., H₂, Pd/C) 2-Methyl-2H-indazol-4-amine Guanidinylation Indanidine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Indanidine.

Isolated Tissue Experiments (Rat Anococcygeus
Muscle)
The following is a generalized protocol based on the methods described by Coates et al.

(1982).

Tissue Preparation: Male Wistar rats are euthanized, and the anococcygeus muscles are

dissected out. The tissues are mounted in organ baths containing Krebs-Henseleit solution,

maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

Isometric Tension Recording: The tissues are connected to isometric force transducers, and

changes in tension are recorded on a polygraph. An initial resting tension is applied to the

tissues.

Drug Administration: Cumulative concentration-response curves are generated for

Indanidine and noradrenaline by adding the drugs to the organ bath in a stepwise manner.
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Antagonist Studies: For receptor characterization, tissues are pre-incubated with an

antagonist (e.g., phenoxybenzamine) for a defined period. The tissues are then washed

extensively before generating a second concentration-response curve to the agonist.

Data Analysis: The responses are expressed as a percentage of the maximum response to

the agonist. EC50 values (the concentration of agonist that produces 50% of the maximal

response) are calculated. For competitive antagonists, pA2 values are determined using

Schild analysis.

Experimental Workflow for Isolated Tissue Studies
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Caption: Workflow for isolated tissue pharmacology experiments.
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Conclusion
Indanidine (Sgd 101/75) holds a distinct place in the history of pharmacology. Although it did

not become a therapeutic drug, its unique pharmacological profile as a selective α1-

adrenoceptor agonist provided researchers with a crucial tool to dissect the complexities of the

adrenergic system. The studies conducted with Indanidine in the early 1980s were

instrumental in challenging the then-held view of a single α1-adrenoceptor and paved the way

for the eventual discovery and classification of the α1A, α1B, and α1D subtypes. This technical

guide has summarized the key aspects of its discovery, mechanism of action, and the

experimental approaches used in its characterization, highlighting its enduring legacy in the

field of receptor pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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